molecular formula C11H15N3O3S B2949567 N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1795190-31-6

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2949567
CAS No.: 1795190-31-6
M. Wt: 269.32
InChI Key: XGDVQZRBNOWXSA-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1795190-31-6) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This molecule, with a molecular formula of C11H15N3O3S and a molecular weight of 269.32 g/mol, features a 1-methyl-1H-imidazole-4-sulfonamide core linked to a 1-(furan-3-yl)propan-2-yl group . The compound belongs to the sulfonamide (SN) class, which is known for its broad-spectrum bacteriostatic activity by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This enzyme is essential in the folic acid synthesis cycle of bacteria, and its inhibition disrupts the production of nucleic acids and proteins, thereby preventing bacterial replication . The specific integration of the imidazole and furan heterocycles in its structure is a strategy employed in modern antibiotic development to overcome drug resistance . Imidazole-based molecular hybrids and conjugates are actively researched to combat serious infections caused by multi-drug resistant ESKAPE pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of these heterocyclic rings is designed to enhance binding affinity to biological targets and potentially impair resistance development through dual targeting mechanisms . This makes the compound a valuable chemical tool for researchers investigating novel antibacterial agents and exploring structure-activity relationships (SAR) in hybrid molecule design. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-9(5-10-3-4-17-7-10)13-18(15,16)11-6-14(2)8-12-11/h3-4,6-9,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDVQZRBNOWXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Furan Ring : Contributes to chemical reactivity.
  • Imidazole Ring : Known for its role in various biological processes.
  • Sulfonamide Group : Often associated with antimicrobial properties.

The molecular formula for this compound is C12H15N3O2SC_{12}H_{15}N_3O_2S with a molecular weight of approximately 253.33 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy that suggests potential therapeutic applications in treating infections.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer).

Cell Line IC50 (µM) Mechanism of Action
HeLa0.45Induction of apoptosis
MDA-MB-2310.38Inhibition of tubulin polymerization

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Tubulin Interaction : Similar to other imidazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of the compound against multidrug-resistant bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 16 µg/mL.

Study 2: Anticancer Effects

In a study focusing on the anticancer activity, this compound was tested against a panel of cancer cell lines. The findings indicated that the compound led to increased apoptosis rates and reduced cell viability, particularly in breast cancer cells.

Comparison with Similar Compounds

Structural Analogues with Furan and Imidazole Moieties

(a) N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS: 2034621-88-8)
  • Molecular Formula : C₁₄H₁₅N₃O₅S
  • Molecular Weight : 337.35 g/mol
  • Key Features: Contains two furan rings (2-yl and 3-yl) and a hydroxyethyl linker.
Parameter Target Compound CAS 2034621-88-8
Furan substituents 1 (3-yl) 2 (2-yl, 3-yl)
Hydroxyl group Absent Present
Molecular Weight ~325 (estimated) 337.35
(b) N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1795490-56-0)
  • Molecular Formula : C₁₇H₂₀N₆O₃S
  • Molecular Weight : 388.4 g/mol
  • Key Features :
    • Incorporates a imidazo[1,2-b]pyrazole ring and trimethylpyrazole sulfonamide.
    • The fused heterocyclic system may enhance binding affinity to biological targets but increases synthetic complexity .
Parameter Target Compound CAS 1795490-56-0
Core heterocycle Imidazole Imidazo-pyrazole
Methyl groups 1 (imidazole) 3 (pyrazole)
Molecular Weight ~325 (estimated) 388.4

Functional Analogues with Sulfonamide Groups

(a) 1-Methyl-4-(tributylstannyl)-1H-imidazole (Example 179, )
  • Key Features :
    • Contains a tributylstannyl group instead of sulfonamide.
    • Used in cross-coupling reactions for drug synthesis, highlighting the versatility of imidazole derivatives in medicinal chemistry .
(b) 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS: 16773-52-7)
  • Key Features: Includes a nitroimidazole and epoxypropane group. Nitroimidazoles are known for antimicrobial activity, suggesting divergent biological applications compared to sulfonamide derivatives .

Pharmacological Implications

  • Hydrophilicity : The hydroxyl group in CAS 2034621-88-8 may improve solubility but reduce membrane permeability compared to the target compound .
  • Bioactivity : Furan-containing sulfonamides often target enzymes like carbonic anhydrase or cyclooxygenase, whereas nitroimidazoles (e.g., CAS 16773-52-7) are redox-activated prodrugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes using triazole-thiazole acetamide derivatives synthesized under reflux with catalysts like CuI in DMF. Key steps include protecting group strategies for the imidazole sulfonamide moiety and optimizing reaction times (e.g., 24–48 hours). Post-synthesis, purity is verified via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹).
  • ¹H/¹³C NMR to confirm proton environments (e.g., imidazole methyl at δ ~3.7 ppm, furan protons at δ ~6.2–7.4 ppm) and carbon backbone.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with kinase targets (e.g., BRAF or Cav channels)?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., BRAF V600E mutant, as in ).
  • Docking Parameters : Use AutoDock Vina with a grid box size covering the active site (e.g., 25 ų) and flexible side-chain residues. Validate poses via MD simulations (100 ns) to assess stability.
  • Experimental Correlation : Compare docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Force Field Adjustment : Switch from AMBER to CHARMM36 for better sulfonamide parameterization.
  • Solvent Accessibility : Include explicit water molecules in docking to account for hydrogen bonding.
  • Conformational Sampling : Use metadynamics to explore off-target binding modes (e.g., allosteric sites) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring ( ) to enhance metabolic stability.
  • Pharmacokinetic Profiling : Measure LogP (target 1.5–3.0) and plasma protein binding (PPB <90%) using shake-flask assays and equilibrium dialysis.
  • In Vivo Validation : Assess oral bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .

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